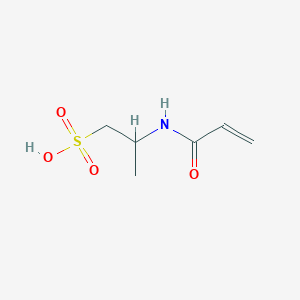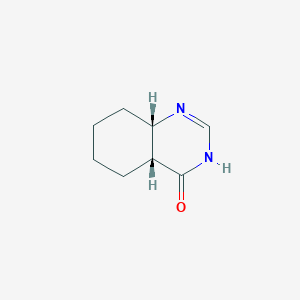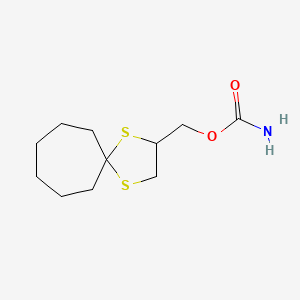
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiaspiro(45)undecane-2-methanol, carbamate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of two sulfur atoms and a spiro linkage, which imparts distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate typically involves the reaction of a suitable precursor with sulfur-containing reagents. One common method is the reaction of a cyclohexanone derivative with a thiol under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methanol group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate involves its interaction with molecular targets through its sulfur atoms and spirocyclic structure. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro(4.5)decane: Similar spirocyclic structure but with oxygen atoms instead of sulfur.
1,5-Dioxaspiro(5.5)undecane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,4-Dithiaspiro(4.5)undecane-2-methanol, carbamate is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications compared to its oxygen-containing analogs.
Propiedades
Número CAS |
35801-65-1 |
|---|---|
Fórmula molecular |
C11H19NO2S2 |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1,4-dithiaspiro[4.6]undecan-3-ylmethyl carbamate |
InChI |
InChI=1S/C11H19NO2S2/c12-10(13)14-7-9-8-15-11(16-9)5-3-1-2-4-6-11/h9H,1-8H2,(H2,12,13) |
Clave InChI |
KFNSWGUVOZGKNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)SCC(S2)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
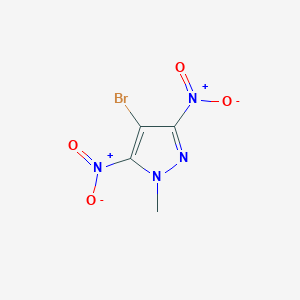
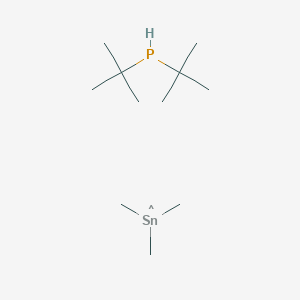
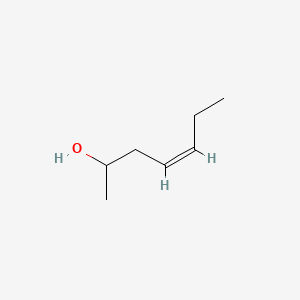
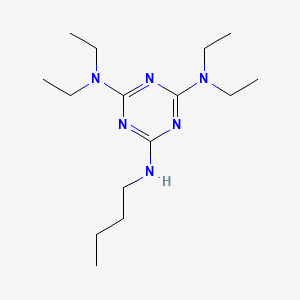
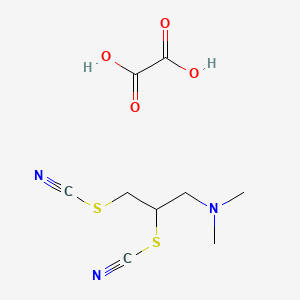
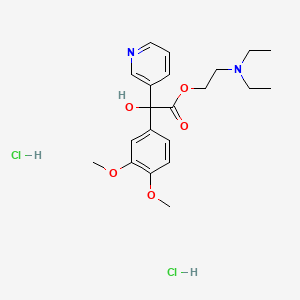
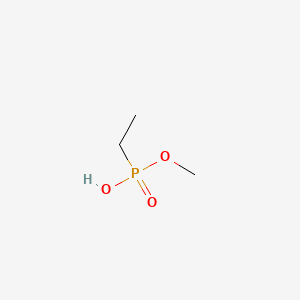
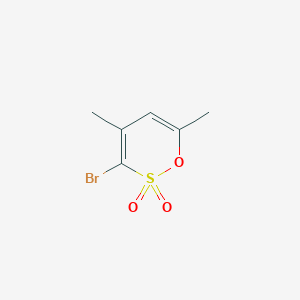
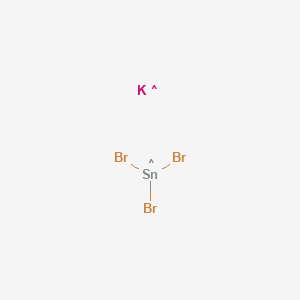
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
